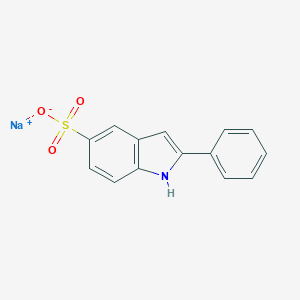

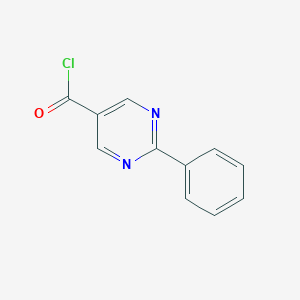

sodium 2-phenyl-1H-indole-5-sulfonate

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

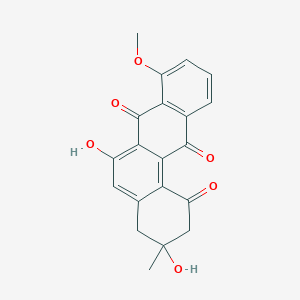

Structural characterization is crucial for understanding the compound's interactions and reactivity. Studies on similar sodium complexes reveal discrete cyclic dinuclear structures, highlighting the role of sulfonate groups in forming complex geometries. These structures are further analyzed using X-ray crystallography to elucidate their 3D arrangements, offering insights into the molecular structure of sodium 2-phenyl-1H-indole-5-sulfonate and its analogs (Chen Yan-mi, 2013).

Chemical Reactions and Properties

Sodium 2-phenyl-1H-indole-5-sulfonate participates in various chemical reactions, indicative of its reactivity and functional versatility. For example, its involvement in sulfonation reactions and the formation of sulfonamide-based inhibitors reflects its potential in medicinal chemistry applications. These reactions underscore the compound's chemical properties and its utility as a building block in synthesizing more complex molecules (Güzel et al., 2010).

Physical Properties Analysis

The physical properties of sodium 2-phenyl-1H-indole-5-sulfonate and related compounds are influenced by their molecular structure. Studies focusing on related sodium complexes and sulfonated polymers reveal the impact of sulfonate groups on solubility, thermal stability, and material properties. These findings contribute to a deeper understanding of how structural features affect the physical properties of such compounds (Wang et al., 1998).

Chemical Properties Analysis

The chemical properties of sodium 2-phenyl-1H-indole-5-sulfonate are central to its reactivity and potential applications. Research on sulfonated indoles and their synthesis reveals the compound's ability to participate in nucleophilic addition reactions, highlighting its chemical reactivity. Additionally, the synthesis of novel sulfonates demonstrates the compound's role in creating materials with specific properties, such as increased solubility and reactivity towards various chemical transformations (Zhang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Indole derivatives, such as “sodium 2-phenyl-1H-indole-5-sulfonate”, have been found to have various applications in different scientific fields . Here are some of the applications:

-

Pharmaceuticals and Medicine

- Indole derivatives are known for their biological activity and are used in the treatment of various disorders in the human body . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .

- They also show various biologically vital properties . For example, they possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

-

Chemistry

- Indole derivatives play a main role in cell biology . They are important types of molecules and natural products .

- The investigation of novel methods of synthesis have attracted the attention of the chemical community . For example, the N1 sulfonylation of indole was accomplished using several distinct techniques .

-

Antimicrobial Agents

- Some newly designed sulfonamide-based indole derivatives have been synthesized and screened for anti-microbial activity . These compounds were tested against various bacteria including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., and Enterobacter aerogenes .

- The methods of application involved the synthesis of these compounds using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

- The results showed that these compounds have good activity against Staphylococcus aureus and Klebsiella pneumonia .

-

Drug Design

- Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

- The methods of application would involve the synthesis of indole-sulfonamide derivatives and their testing in various pharmacological applications .

- The results or outcomes obtained would depend on the specific pharmacological application being studied .

-

Antiviral Agents

- Some indole derivatives have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- The methods of application involved the synthesis of these compounds and their testing against various viruses .

- The results showed that these compounds have good activity against specific viruses .

-

Antifungal Agents

- Indole derivatives also exhibit antifungal properties . They have been used in the synthesis of compounds tested against various fungi .

- The methods of application would involve the synthesis of these compounds and their testing in various antifungal applications .

- The results or outcomes obtained would depend on the specific antifungal application being studied .

Eigenschaften

IUPAC Name |

sodium;2-phenyl-1H-indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUOUVQBVVZVRG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073080 | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 2-phenyl-1H-indole-5-sulfonate | |

CAS RN |

119205-39-9 | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119205399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)

![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)